molecular formula C16H16N4OS B2648138 N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 2309750-96-5

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2648138
CAS No.: 2309750-96-5
M. Wt: 312.39
InChI Key: IUQFLUSPLWAUPY-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group at position 3 and a methyl group at position 1. The pyrazole methyl group is further linked to a thiophene-containing acetamide moiety.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-12(9-15(19-20)14-6-2-3-7-17-14)11-18-16(21)10-13-5-4-8-22-13/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFLUSPLWAUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole with 2-bromoacetylthiophene under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide. Compounds with similar structures have shown activity against various bacterial strains, including resistant strains.

Case Study: Antibacterial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were lower than those of commonly used antibiotics like linezolid. This suggests that modifications to the pyrazole ring can enhance antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Anticancer Applications

The anticancer potential of this compound has also been explored extensively. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative analysis involving various acetamide derivatives, this compound was tested against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The results showed a notable reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. Studies suggest that variations in the thiophene and pyridine rings significantly influence biological activity. For instance:

ModificationEffect on Activity
Substituting thiophene with furanIncreased anticancer activity
Altering methyl groups on pyrazoleEnhanced antibacterial properties

These insights guide future synthetic efforts to develop more potent derivatives.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole and Thiophene Moieties

FEMA GRAS No. 4809: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
  • Structure: Differs in the substitution pattern: a 4-methylphenoxy group replaces the pyridin-2-yl-pyrazole system.
  • However, the absence of pyridine could reduce interactions with metal ions or π-stacking in biological targets .
N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide (CAS: 2034622-54-1)
  • Structure : Pyridin-4-yl replaces pyridin-2-yl, and thiophen-3-yl replaces thiophen-2-yl. The linker is ethyl instead of methyl.
  • The thiophen-3-yl group alters electronic distribution, which could affect aromatic interactions .
(1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine (CAS: 6595-21-7)
  • Structure : Lacks the thiophene-acetamide moiety.
  • Significance : The absence of the thiophene-acetamide group likely diminishes hydrogen-bonding capacity, highlighting its importance in target engagement for the parent compound .

Regioisomerism and Bioactivity

Compounds 80a/80b and 86a/86b () demonstrate how pyrazole regioisomerism (substituent positions) affects properties. For example:

  • 80a (3-phenyl) vs. 80b (5-phenyl): Regioisomerism influences π-π stacking and solubility. Diagnostic NOE contacts () confirm structural differences critical for target binding.
  • Implication for Target Compound : The 1-methyl-3-pyridin-2-yl configuration may optimize interactions with α-synuclein or similar proteins compared to alternative regioisomers .

Heterocyclic Core Modifications

  • Triazole-Thiophene Derivatives () : Compounds like N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides replace pyrazole with triazole. Triazoles offer enhanced metabolic stability but may reduce conformational flexibility compared to pyrazoles .

Data Tables

Table 2: Impact of Substituent Position on Properties

Substituent Position Example Compound Key Effect
Pyridin-2-yl (3-position) Target Compound Enhanced π-stacking; potential metal coordination
Pyridin-4-yl (3-position) CAS 2034622-54-1 Reduced steric hindrance; altered binding pocket compatibility
Thiophen-2-yl vs. 3-yl Target vs. CAS 2034622 Electronic distribution changes; modified interaction with hydrophobic regions

Biological Activity

N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide, identified by its CAS number 2309588-84-7, is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C15H14N4OSC_{15}H_{14}N_{4}OS with a molecular weight of 298.4 g/mol. Its structure features a pyrazole ring, a thiophene moiety, and a pyridine group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄OS
Molecular Weight298.4 g/mol
CAS Number2309588-84-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can effectively inhibit the proliferation of human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and A549 (lung) with IC50 values indicating potent activity .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various pyrazole compounds, derivatives demonstrated IC50 values ranging from 6.90 μM to 15.43 μM against the aforementioned cell lines. These findings suggest that the structural features of these compounds are crucial for their anticancer efficacy.

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of apoptotic pathways and interference with cellular signaling mechanisms. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with mitochondrial dynamics and the activation of pro-apoptotic factors.

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent .

Anti-inflammatory Effects

Additionally, there is evidence that compounds within this chemical class may act as selective COX-II inhibitors, which could provide therapeutic benefits in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide?

Answer: The synthesis typically involves coupling a pyrazole-thiophene precursor with acetamide derivatives. Key steps include:

  • Nucleophilic substitution : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate alkylation or acylation reactions .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/CH₃OH/NH₃) or trituration with n-hexane to isolate regioisomers .
  • Characterization : Confirm intermediates via melting point, IR (C=O stretch ~1650–1700 cm⁻¹), and NMR (pyridinyl protons at δ 7.5–8.5 ppm; thiophene protons at δ 6.5–7.5 ppm) .

Q. What standard analytical methods are used to verify the structural integrity of this compound?

Answer:

  • Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyridinyl, pyrazole, and thiophene moieties. For example, the methyl group on pyrazole appears at δ ~3.0–3.5 ppm .
    • IR : Identify amide C=O (1650–1700 cm⁻¹) and aromatic C-H stretches .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) using ESI-MS .

Q. How can researchers confirm the absence of regioisomeric impurities in the final product?

Answer:

  • Chromatographic separation : Use silica gel columns with gradient elution (e.g., CH₂Cl₂:MeOH ratios) to resolve regioisomers .
  • NMR NOE experiments : Detect spatial proximity of substituents (e.g., pyridinyl vs. thiophene groups) to distinguish isomers .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use software like AutoDock to predict binding poses of the compound to target proteins (e.g., enzymes or receptors). For example, the thiophene and pyridinyl groups may engage in π-π stacking with aromatic residues .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with activity data to optimize substituents on the pyrazole or thiophene rings .

Q. What strategies resolve contradictions between spectral data and expected molecular structures?

Answer:

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography : Resolve ambiguous regiochemistry by determining the crystal structure of a derivative .
  • Control experiments : Synthesize and characterize a reference compound with a known regiochemical configuration .

Q. How should researchers design experiments to assess the compound’s biological activity?

Answer:

  • In vitro assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculation) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity .
  • Metabolic stability : Incubate the compound with liver microsomes and analyze degradation via LC-MS to predict pharmacokinetics .

Q. What synthetic modifications improve solubility or stability without compromising activity?

Answer:

  • PEGylation : Introduce polyethylene glycol chains to the acetamide moiety to enhance aqueous solubility .
  • Prodrug design : Mask the amide group as an ester (hydrolyzable in vivo) to improve bioavailability .
  • Salt formation : Prepare hydrochloride or sodium salts to stabilize the compound under acidic/basic conditions .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Optimize reaction conditions : Screen bases (e.g., Cs₂CO₃ vs. K₂CO₃) and solvents (DMF vs. DMSO) to improve nucleophilicity .
  • Catalyst addition : Use phase-transfer catalysts (e.g., TBAB) or Pd-mediated cross-coupling for stubborn reactions .
  • Microwave-assisted synthesis : Reduce reaction time and increase yield via controlled heating .

Methodological Notes

  • Contradictions in evidence : Some syntheses use DMF , while others prefer CH₃CN . Validate solvent choice based on intermediate stability.

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